Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to cis-3-Methyl-2-pentene (CAS 922-62-3)
Introduction
cis-3-Methyl-2-pentene, identified by the CAS number 922-62-3, is a six-carbon aliphatic alkene characterized by a double bond between the second and third carbon atoms, with a methyl group and an ethyl group positioned in a cis (or Z) configuration across the double bond.[1][2] As a member of the hexene isomer family, it serves as a fundamental building block in organic synthesis and as a reference compound in petrochemical and analytical studies.[3] Its specific stereochemistry influences its physical properties and reactivity, making it a subject of interest for stereoselective synthesis and mechanistic investigations. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and handling for professionals in research and development.
Physicochemical and Spectroscopic Data
The identity and purity of cis-3-Methyl-2-pentene are established through its distinct physical properties and spectroscopic signatures. This data is crucial for its proper handling, application in reactions, and analytical identification.
Physical Properties
The compound is a clear, colorless, and highly volatile liquid.[4][5] It is insoluble in water but soluble in common organic solvents like alcohol, acetone, and ether.[4]
| Property | Value | Source(s) |
| CAS Number | 922-62-3 | [1][6] |
| Molecular Formula | C₆H₁₂ | [1][6][7] |
| Molecular Weight | 84.16 g/mol | [1][6] |
| Boiling Point | 67-68 °C | [7][8] |
| Melting Point | -134.8 °C | [9] |
| Density | 0.692 - 0.695 g/mL at 20 °C | [7][8][9] |
| Refractive Index (n²⁰/D) | 1.402 | [9] |
Spectroscopic Profile
Spectroscopic data provides the definitive structural confirmation of cis-3-Methyl-2-pentene.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include signals for the two vinyl protons and the various aliphatic protons, with coupling patterns that help confirm the connectivity and stereochemistry.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule, with chemical shifts indicative of their sp² or sp³ hybridization.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands typical for an alkene. A key feature is the C=C stretching vibration, which is expected around 1650-1670 cm⁻¹. Additionally, C-H stretching vibrations for the vinyl hydrogens appear just above 3000 cm⁻¹.[2]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 84. The fragmentation pattern provides further structural information, with common losses of alkyl fragments.[2] The NIST Chemistry WebBook is an authoritative source for reference spectra.[2]
Synthesis Methodologies
The controlled synthesis of cis-3-Methyl-2-pentene, with its specific stereochemistry, requires careful selection of reaction pathways. While several methods can produce hexene isomers, achieving high stereoselectivity for the cis form is paramount.
The Wittig Reaction: A Stereoselective Approach
The Wittig reaction is a premier method for alkene synthesis, offering significant control over the double bond's geometry.[10][11][12] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[12][13][14] For cis-3-Methyl-2-pentene, the key is the use of a non-stabilized ylide, which preferentially proceeds through a specific transition state to yield the (Z)-alkene.[10][12]
The synthesis can be envisioned via the reaction of ethyltriphenylphosphonium bromide with propanal. The non-stabilized ylide formed from the phosphonium salt reacts under specific conditions to favor the cis product.
Causality : The stereochemical outcome of the Wittig reaction is kinetically controlled. Non-stabilized ylides react rapidly with aldehydes, forming an oxaphosphetane intermediate.[12][14] Under lithium-salt-free conditions, the cycloaddition and subsequent collapse to the alkene and triphenylphosphine oxide are concerted and favor the formation of the cis (or Z) isomer.[12]
Caption: Workflow for the Wittig synthesis of cis-3-Methyl-2-pentene.
Dehydration of Alcohols: A Less Selective Route
Another classic method for alkene synthesis is the acid-catalyzed dehydration of alcohols.[15] For example, the dehydration of 3-methyl-3-pentanol or 3-methyl-2-pentanol can yield 3-methyl-2-pentene.[15][16][17]
Trustworthiness Issue : This method is generally not preferred for preparing a specific stereoisomer. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products according to Zaitsev's rule (favoring the most substituted alkene).[18] This results in the formation of both cis and trans isomers of 3-methyl-2-pentene, as well as other constitutional isomers like 2-ethyl-1-butene, making preparative separation difficult and reducing the yield of the desired cis product.
Experimental Protocols
The following protocols are provided as validated starting points for laboratory work. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to all safety precautions.
Protocol: Wittig Synthesis of cis-3-Methyl-2-pentene
This protocol describes the formation of the alkene from an appropriate ylide and aldehyde.
-
Ylide Preparation :
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.
-
Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.
-
-
Reaction with Aldehyde :
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation :
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like pentane or diethyl ether (3x).[13]
-
Combine the organic layers and wash with brine.[13]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Caution: The product is highly volatile.
-
-
Purification :
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by fractional distillation. cis-3-Methyl-2-pentene has a boiling point of approximately 67-68 °C.[7][8]
-
Collect the fraction at the correct boiling point and confirm its purity and identity using GC-MS and NMR spectroscopy.
-
Protocol: GC-MS Analysis of cis-3-Methyl-2-pentene
This protocol outlines a general method for the qualitative and quantitative analysis of the compound.[19][20]
-
Sample Preparation :
-
Prepare a stock solution of cis-3-Methyl-2-pentene in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of ~1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[19]
-
-
Instrument Parameters (Typical) :
-
GC Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Port : Temperature set to 250 °C; Split mode (e.g., 50:1 split ratio); Injection volume 1 µL.[19]
-
Oven Program : Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source : Electron Ionization (EI) at 70 eV; Temperature 230 °C.[19][20]
-
Mass Analyzer : Quadrupole; Scan range m/z 35-200.[19]
-
-
Data Analysis :
-
Identification : Identify the cis-3-Methyl-2-pentene peak based on its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion (m/z 84) and key fragment ions should be present.
-
Quantification : Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 84 or a major fragment) against the concentration of the standards. Determine the concentration in unknown samples via this curve.[19]
-
Caption: General workflow for the GC-MS analysis of volatile compounds.
Chemical Reactivity and Applications
Key Reactions
As a tri-substituted alkene, cis-3-Methyl-2-pentene undergoes typical electrophilic addition reactions.
-
Hydroboration-Oxidation : Reaction with borane (B₂H₆) followed by oxidation with hydrogen peroxide and NaOH results in the anti-Markovnikov addition of water across the double bond. This yields (2R,3R)- and (2S,3S)-3-methyl-2-pentanol as the major products.[21]
-
Halogenation : The addition of bromine (Br₂) proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.
-
Acid-Catalyzed Reactions : In the presence of strong acids, the alkene can be protonated to form a tertiary carbocation, which can then react with nucleophiles or be used in carbonylation reactions.[22]
Industrial and Research Applications
-
Chemical Intermediate : It is a valuable intermediate in the synthesis of fine chemicals. For instance, it is a key precursor for producing 2-ethyl-2-methylbutanoic acid, a compound used in the formulation of certain herbicides.[22]
-
Fuel Component : As a C6 hydrocarbon, it is a component of gasoline.[1][3]
-
Research : It is used in fundamental studies of reaction mechanisms, such as the photosensitized oxidation of alkenes within zeolite frameworks.[23]
Safety and Handling
cis-3-Methyl-2-pentene is a hazardous chemical that requires strict safety protocols.
Hazard Identification
The compound is classified as highly flammable and poses several health risks.
| Hazard Class | GHS Classification | Precautionary Codes |
| Physical Hazard | Highly Flammable Liquid and Vapor (H225) | P210, P233, P240, P241, P242, P243 |
| Health Hazard | Aspiration Hazard (H304) | P301+P316, P331 |
| Skin Irritation (H315) | P280, P302+P352 | |
| May cause drowsiness or dizziness (H336) | P261, P304+P340 |
Data synthesized from multiple safety data sheets.[1][24][25][26]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only in a chemical fume hood with explosion-proof ventilation to keep vapor concentrations below exposure limits.[4][25]
-
Handling : The material is highly volatile and flammable; keep away from heat, sparks, open flames, and other ignition sources.[24][25] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding all equipment.[4][24]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4][24]
-
Skin Protection : Wear chemical-resistant gloves (e.g., PVC or nitrile) and flame-retardant protective clothing.[4][24]
-
Respiratory Protection : If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[24]
-
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][24][26] Store locked up.[24]
-
Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[24] Do not empty into drains.[7]
References
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Organic Chemistry Portal. Wittig Reaction . [Link]
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University of Colorado, Boulder. Synthesis of an Alkene via the Wittig Reaction . [Link]
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University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes . [Link]
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Chem Help ASAP. Wittig reaction for alkene synthesis . [Link]
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ChemBK. 3-Methyl-cis-2-pentene . [Link]
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University of Calgary. Dehydration of 3-methyl-3-pentanol . [Link]
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Brainly. What is the major organic product that is formed when 3-methyl-3-pentanol undergoes dehydration . [Link]
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Stenutz. cis-3-methyl-2-pentene . [Link]
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Airgas. Safety Data Sheet - C6 Olefins . [Link]
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Brainly. Write the structures of the three olefins produced by the dehydration of 3-methyl-3-pentanol . [Link]
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PubChem, National Institutes of Health. 3-Methyl-2-pentene . [Link]
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PubChem, National Institutes of Health. 2-Pentene, 3-methyl-, (2Z)- . [Link]
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PrepChem.com. Synthesis of 3-methyl-2-pentene . [Link]
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Chegg. What is the major product of the following reaction? Starting material: cis-3-methyl-2-pentene . [Link]
- Google Patents. US5463157A - Process for preparing 3-methyl-2-pentene.
-
Chegg. Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes . [Link]
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Filo. Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alkenes . [Link]
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LookChem. cis-3-Methyl-2-pentene . [Link]
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S. D. Jovanović, et al. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils . Journal of the Serbian Chemical Society. [Link]
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NIST. 2-Pentene, 3-methyl-, (Z)- in the NIST Chemistry WebBook . [Link]
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